molecular formula C12H13FO4S B12932555 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]

4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]

Cat. No.: B12932555
M. Wt: 272.29 g/mol
InChI Key: YTDWKYGARUAMMW-UHFFFAOYSA-N
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Description

4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] is an organic compound with the molecular formula C10H9FO3S It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a spiro structure that includes an indene and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with a suitable reagent to introduce the methylsulfonyl group. This intermediate is then subjected to cyclization reactions to form the spiro structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolane] apart from similar compounds is its spiro structure, which imparts unique steric and electronic properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13FO4S

Molecular Weight

272.29 g/mol

IUPAC Name

7-fluoro-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]

InChI

InChI=1S/C12H13FO4S/c1-18(14,15)10-3-2-9(13)8-4-5-12(11(8)10)16-6-7-17-12/h2-3H,4-7H2,1H3

InChI Key

YTDWKYGARUAMMW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C(=C(C=C1)F)CCC23OCCO3

Origin of Product

United States

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